molecular formula C11H16N2 B11734768 4-[1-(Aminomethyl)cyclobutyl]aniline

4-[1-(Aminomethyl)cyclobutyl]aniline

Cat. No.: B11734768
M. Wt: 176.26 g/mol
InChI Key: VCKHOAIDPMPGON-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclobutyl]aniline is an organic compound with the molecular formula C11H16N2 It is a derivative of aniline, where the aniline ring is substituted with a cyclobutyl group containing an aminomethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Aminomethyl)cyclobutyl]aniline typically involves the following steps:

    Cyclobutylation of Aniline: The initial step involves the formation of a cyclobutyl group on the aniline ring. This can be achieved through a cycloaddition reaction.

    Aminomethylation: The next step is the introduction of the aminomethyl group. This can be done using formaldehyde and a suitable amine under reductive amination conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the hydrogenation process.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Aminomethyl)cyclobutyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitroaniline or halogenated aniline derivatives.

Scientific Research Applications

4-[1-(Aminomethyl)cyclobutyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclobutyl]aniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclobutyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclobutyl)aniline: Lacks the aminomethyl group, making it less versatile in certain reactions.

    4-(Aminomethyl)aniline: Lacks the cyclobutyl group, which may affect its stability and reactivity.

Uniqueness

4-[1-(Aminomethyl)cyclobutyl]aniline is unique due to the presence of both the cyclobutyl and aminomethyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclobutyl]aniline

InChI

InChI=1S/C11H16N2/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5H,1,6-8,12-13H2

InChI Key

VCKHOAIDPMPGON-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)N

Origin of Product

United States

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